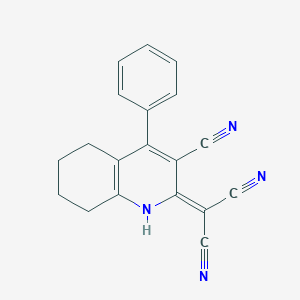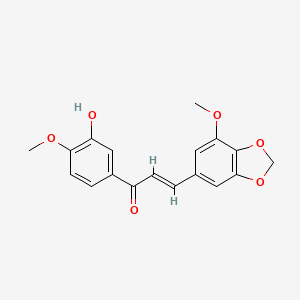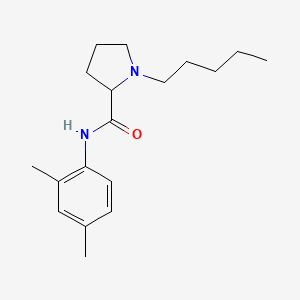![molecular formula C11H8N4S2 B11061046 3-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)propanenitrile](/img/structure/B11061046.png)
3-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE is a complex organic compound that features a triazole and benzothiazole moiety linked via a sulfanyl group to an ethyl cyanide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE typically involves multi-step organic reactions. One common method starts with the formation of the triazole ring, followed by the introduction of the benzothiazole moiety. The final step involves the attachment of the ethyl cyanide group via a sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE
- ETHYL 2-{[([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
What sets 2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE apart from similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8N4S2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanenitrile |
InChI |
InChI=1S/C11H8N4S2/c12-6-3-7-16-10-13-14-11-15(10)8-4-1-2-5-9(8)17-11/h1-2,4-5H,3,7H2 |
InChI Key |
SYUIMZVIMVTWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCC#N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-amino-3-ethoxy-7,7-dimethyl-9-oxo-10-phenyl-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B11060967.png)
![N-cyclohexyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11060974.png)
![13-methoxy-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11060980.png)


![N-(4-chlorophenyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11061006.png)
![8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11061007.png)
![1-{2-[(2-Chlorophenyl)carbonyl]-4,5-dimethoxyphenyl}-3-(4-methylphenyl)urea](/img/structure/B11061009.png)
![2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B11061010.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11061014.png)
![1,3-Benzoxazole, 2-[1-[(4-methyl-5-thiazolyl)carbonyl]-4-piperidinyl]-](/img/structure/B11061019.png)

![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11061033.png)
![6-(3,4,5-Trimethoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11061045.png)
